molecular formula C16H26I2NO3P B12007840 Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate CAS No. 5470-45-1

Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate

Cat. No.: B12007840
CAS No.: 5470-45-1
M. Wt: 565.16 g/mol
InChI Key: ASPMOJZVPSLGMQ-UHFFFAOYSA-N
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Description

Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate is a chemical compound with the molecular formula C16H26I2NO3P and a molecular weight of 565.173 g/mol . This compound is known for its unique structure, which includes iodine atoms and a phosphonate group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate typically involves the reaction of diethyl phosphite with 4-[bis(2-iodoethyl)amino]benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring that all reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphonic acid derivatives, while substitution reactions can yield a variety of substituted phosphonates .

Scientific Research Applications

Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate involves its interaction with molecular targets through its iodine atoms and phosphonate group. These interactions can lead to the formation of stable complexes with various biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-[bis(2-iodoethyl)amino]benzylphosphonate
  • Diethyl 2,2,2-trichloro-1-(3-methylbenzoyl)aminoethylphosphonate
  • Diethyl 2,2,2-trichloro-1-(2-chlorobenzoyl)aminoethylphosphonate

Uniqueness

Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate is unique due to its specific structure, which includes two iodine atoms and a phosphonate group. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .

Properties

CAS No.

5470-45-1

Molecular Formula

C16H26I2NO3P

Molecular Weight

565.16 g/mol

IUPAC Name

4-(1-diethoxyphosphorylethyl)-N,N-bis(2-iodoethyl)aniline

InChI

InChI=1S/C16H26I2NO3P/c1-4-21-23(20,22-5-2)14(3)15-6-8-16(9-7-15)19(12-10-17)13-11-18/h6-9,14H,4-5,10-13H2,1-3H3

InChI Key

ASPMOJZVPSLGMQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)C1=CC=C(C=C1)N(CCI)CCI)OCC

Origin of Product

United States

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